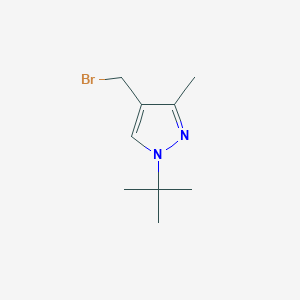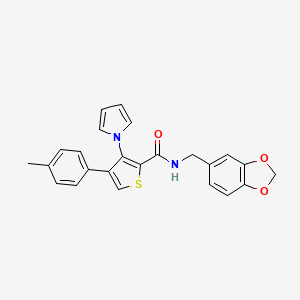![molecular formula C15H15F5O2 B2853164 2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid CAS No. 2251054-31-4](/img/structure/B2853164.png)
2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid is a synthetic organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of Fluorine Atoms: Fluorination is a critical step and can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents introduce fluorine atoms at specific positions on the cyclohexyl ring and the phenyl group.
Acetic Acid Functionalization: The final step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases to generate nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines, thiols, or other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s fluorinated structure makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Materials Science: Its unique chemical properties can be exploited in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Wirkmechanismus
The mechanism by which 2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Pathways Involved: The compound may influence metabolic pathways by acting as a substrate or inhibitor of specific enzymes, affecting processes such as fatty acid metabolism or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Difluoro-1,1’-biphenyl-4,4’-dicarboxylic acid: Similar in structure but with a biphenyl core instead of a cyclohexyl ring.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the cyclohexyl and additional fluorine atoms.
Uniqueness
2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid is unique due to the combination of a cyclohexyl ring with multiple fluorine atoms and a trifluoromethyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.
Eigenschaften
IUPAC Name |
2-[4,4-difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F5O2/c16-14(17)7-5-13(6-8-14,9-12(21)22)10-1-3-11(4-2-10)15(18,19)20/h1-4H,5-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJWFANHFMURFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)

![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)


![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-cyclohexylbutanamide](/img/structure/B2853093.png)




![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2853101.png)

